molecular formula C23H15N5O4 B2841187 (Z)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enamide CAS No. 371773-79-4

(Z)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enamide

Cat. No. B2841187
CAS RN: 371773-79-4
M. Wt: 425.404
InChI Key: FZQCAELYKPAMAA-UHFFFAOYSA-N
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Description

The compound is a derivative of furfural nitrophenyl . It’s a complex organic compound that contains multiple functional groups including a cyano group, a phenyl group, a furan ring, and a pyrazol ring .


Synthesis Analysis

The synthesis of similar compounds involves the Claisen–Schmidt condensation of acetylpyrazole with equimolar quantities of heteroarylaldehydes in ethanol in the presence of sodium hydroxide solution . Another method involves treating substituted chalcones with hydrazine hydrate (80%) in the presence of glacial acetic acid as a catalyst, yielding pyrazoline derivatives .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and rings. The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also contains a pyrazol ring, which is a five-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

The compound, being a derivative of chalcones, may exhibit a wide range of biological activities including antibacterial, antimalarial, antioxidant, antiviral, anti-inflammatory, analgesic, antiplatelet, and anti-cancer properties . Pyrazoles, which are nitrogen-containing heterocycles, also play an important role in medicinal chemistry due to their wide range of biological applications .

Future Directions

The compound and its derivatives could be further explored for their potential biological activities. They could be tested against various cancer cell lines and other disease models. The synthesis process could also be optimized for better yield and purity .

properties

IUPAC Name

(Z)-2-cyano-3-[3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylpyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N5O4/c24-13-16(23(25)29)12-17-14-27(18-4-2-1-3-5-18)26-22(17)21-11-10-20(32-21)15-6-8-19(9-7-15)28(30)31/h1-12,14H,(H2,25,29)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQCAELYKPAMAA-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C=C(/C#N)\C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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